tert-Butyl 2-(aminomethyl)indoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(aminomethyl)indoline-1-carboxylate: is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, an aminomethyl group, and an indoline core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(aminomethyl)indoline-1-carboxylate typically involves the following steps:
Formation of Indoline Core: The indoline core can be synthesized through various methods, including the reduction of indole derivatives or the cyclization of aniline derivatives.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via tert-butyl chloroformate in the presence of a base such as triethylamine.
Aminomethylation: The aminomethyl group is introduced using formaldehyde and a suitable amine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 2-(aminomethyl)indoline-1-carboxylate can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various reduced indoline derivatives.
Scientific Research Applications
tert-Butyl 2-(aminomethyl)indoline-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies investigating the biological activity of indoline derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Synthesis: It is a valuable building block in organic synthesis, enabling the construction of complex molecules with potential therapeutic applications.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminomethyl)indoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological targets, while the indoline core can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl indoline-1-carboxylate: Lacks the aminomethyl group but shares the indoline core and tert-butyl group.
tert-Butyl 1-indolecarboxylate: Contains an indole core instead of indoline, with similar functional groups.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Features additional substituents on the indole core.
Uniqueness
tert-Butyl 2-(aminomethyl)indoline-1-carboxylate is unique due to the presence of both the aminomethyl and tert-butyl groups on the indoline core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11(9-15)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9,15H2,1-3H3 |
InChI Key |
JIVYLPLTJIOQQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.